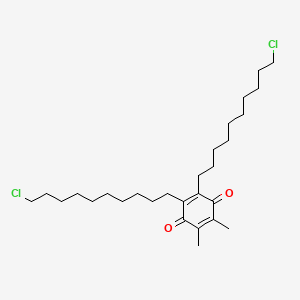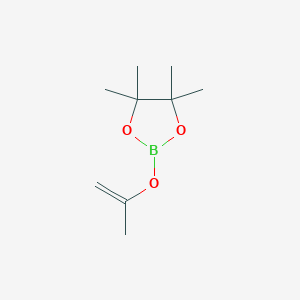
Desfluoro Sitagliptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfluoro Sitagliptin is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The compound is characterized by the absence of a fluorine atom in its structure compared to Sitagliptin. This modification can influence its pharmacological properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Sitagliptin involves several steps, starting from commercially available starting materials. One common method includes the reduction of an enamine intermediate using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . This method avoids the use of expensive noble metal catalysts, making it cost-effective and straightforward.
Industrial Production Methods
Industrial production of this compound can follow similar routes as its synthesis in the laboratory, with optimizations for scale-up. The use of chemical resolution and asymmetric hydrogenation are key methods employed to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Desfluoro Sitagliptin undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Desfluoro Sitagliptin has a wide range of applications in scientific research:
Chemistry: Used as a reference material and in the study of reaction mechanisms.
Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
Desfluoro Sitagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to increased insulin secretion and decreased glucagon levels . The compound activates cAMP and ERK1/2 signaling pathways, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: The parent compound, which contains a fluorine atom.
5-Desfluoro Sitagliptin: Another derivative with a different fluorine substitution pattern.
Uniqueness
Desfluoro Sitagliptin is unique due to its specific structural modification, which can influence its pharmacokinetics and pharmacodynamics. This makes it a valuable compound for studying the effects of fluorine substitution on DPP-4 inhibitors and their therapeutic potential.
Eigenschaften
Molekularformel |
C16H18F3N5O |
|---|---|
Molekulargewicht |
353.34 g/mol |
IUPAC-Name |
(3R)-3-amino-4-phenyl-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |
InChI |
InChI=1S/C16H18F3N5O/c17-16(18,19)15-22-21-13-10-23(6-7-24(13)15)14(25)9-12(20)8-11-4-2-1-3-5-11/h1-5,12H,6-10,20H2/t12-/m1/s1 |
InChI-Schlüssel |
DAMOAWJLJZDJFZ-GFCCVEGCSA-N |
Isomerische SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC=CC=C3)N |
Kanonische SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




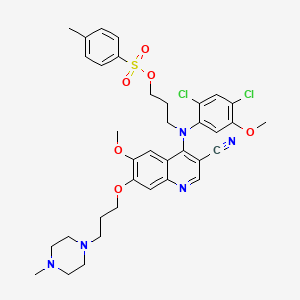

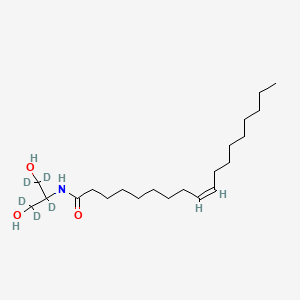
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)
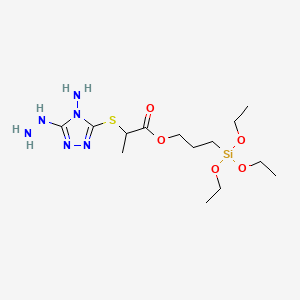
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)

